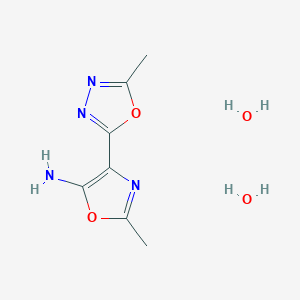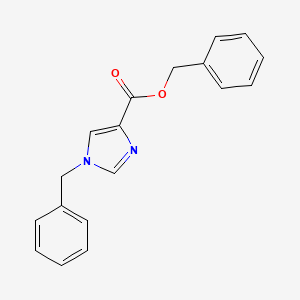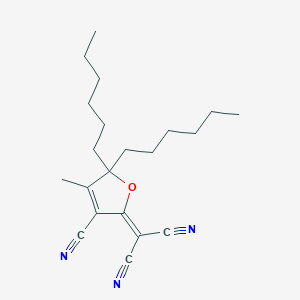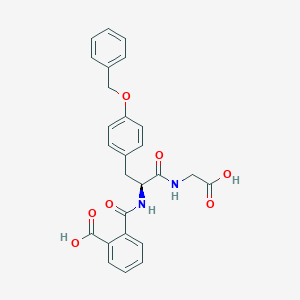
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine: is a complex organic compound that belongs to the class of peptides It is characterized by the presence of a benzyl group, a carboxybenzoyl group, and a tyrosylglycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Coupling Reaction: The protected L-tyrosine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction using benzyl bromide and a base such as sodium hydride (NaH).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Benzyl bromide (C₆H₅CH₂Br) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The benzyl and carboxybenzoyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-L-tyrosine: Lacks the carboxybenzoyl group.
O-Benzyl-L-tyrosine: Lacks the glycine moiety.
N-(2-Carboxybenzoyl)-L-tyrosylglycine: Lacks the benzyl group.
Uniqueness
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine is unique due to the presence of both benzyl and carboxybenzoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
647822-15-9 |
|---|---|
Molekularformel |
C26H24N2O7 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
2-[[(2S)-1-(carboxymethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C26H24N2O7/c29-23(30)15-27-25(32)22(28-24(31)20-8-4-5-9-21(20)26(33)34)14-17-10-12-19(13-11-17)35-16-18-6-2-1-3-7-18/h1-13,22H,14-16H2,(H,27,32)(H,28,31)(H,29,30)(H,33,34)/t22-/m0/s1 |
InChI-Schlüssel |
ZOMJGGWLWHJHPY-QFIPXVFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
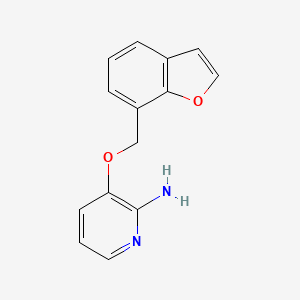
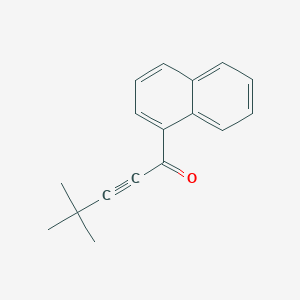
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
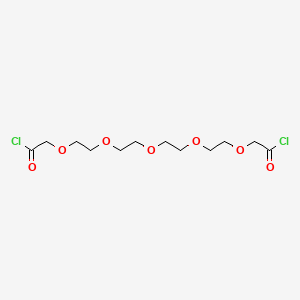
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)
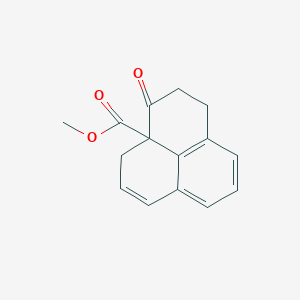
![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)
